molecular formula C15H18ClN B13346806 2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride

2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride

Cat. No.: B13346806
M. Wt: 247.76 g/mol
InChI Key: VILXJIPZKABREY-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride typically involves the following steps:

    Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.

    Amination: The biphenyl derivative is then subjected to amination, where an amine group is introduced. This can be achieved through reductive amination, where the biphenyl derivative reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.

    Propan-2-amine: A simpler amine compound with a similar amine functional group.

Uniqueness

2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from simpler amine compounds.

Properties

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

2-(3-phenylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-15(2,16)14-10-6-9-13(11-14)12-7-4-3-5-8-12;/h3-11H,16H2,1-2H3;1H

InChI Key

VILXJIPZKABREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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